molecular formula C12H10N2O3 B14022907 Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Cat. No.: B14022907
M. Wt: 230.22 g/mol
InChI Key: NETPLBLJSFFJOY-UHFFFAOYSA-N
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Description

Methyl 4-(1H-imidazole-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-(imidazole-1-carbonyl)benzoate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3

InChI Key

NETPLBLJSFFJOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Methyl 4-(1H-imidazole-1-carbonyl)benzoate?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Properties & Applications of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Executive Summary: The Activated Terephthalate Intermediate

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (also referred to as Monomethyl Terephthaloyl Imidazole ) is a specialized, highly reactive acyl imidazole intermediate used primarily in organic synthesis and medicinal chemistry. Unlike stable esters or amides, this compound functions as an activated electrophile , designed to transfer the 4-(methoxycarbonyl)benzoyl moiety to nucleophiles (amines, alcohols, thiols) under mild conditions.

This guide details the physicochemical profile, synthesis, and reactivity of this transient species, emphasizing its role as a superior alternative to acid chlorides for sensitive substrates in drug development.

Chemical Identity & Physicochemical Profile

This compound is an N-acyl imidazole , a class of "activated amides" where the imidazole ring acts as a leaving group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the positively charged (in resonance) imidazole ring and the lack of significant resonance stabilization found in normal amides.

Structural Analysis
  • Core Scaffold: Terephthalic acid derivative.[1][2][3]

  • Functional Group 1 (Stable): Methyl ester at the para position (C4).

  • Functional Group 2 (Reactive): 1-Acylimidazole at the ipso position (C1).

  • Electronic Character: The para-methoxycarbonyl group exerts an electron-withdrawing effect (-I, -M), further increasing the electrophilicity of the acyl imidazole carbonyl, making it more reactive than a standard benzoyl imidazole.

Physicochemical Properties Table
PropertyValue / DescriptionNote
IUPAC Name Methyl 4-(1H-imidazole-1-carbonyl)benzoate
Molecular Formula C₁₂H₁₀N₂O₃Derived from Monomethyl Terephthalate (C₉H₈O₄) + Imidazole (C₃H₄N₂) - H₂O
Molecular Weight 230.22 g/mol
Physical State White to off-white crystalline solidTypically generated in situ; can be isolated under anhydrous conditions.
Solubility Soluble in DCM, THF, DMF, DMSOHydrolyzes rapidly in aqueous media.
Reactivity High ElectrophilicityReacts with nucleophiles (Nu-H) to release imidazole.
Stability Moisture Sensitive (Hygroscopic)Hydrolyzes to Monomethyl Terephthalate and Imidazole.
Leaving Group pKa ~7.0 (Imidazole/Imidazolium)Much better leaving group than amine (pKa ~35) or alkoxide (pKa ~16).

Synthesis & Generation Protocol

Because N-acyl imidazoles are moisture-sensitive, Methyl 4-(1H-imidazole-1-carbonyl)benzoate is most frequently generated in situ from Monomethyl Terephthalate (MMT) using 1,1'-Carbonyldiimidazole (CDI) . This method avoids the use of harsh thionyl chloride and produces only CO₂ and imidazole as byproducts.

Mechanism of Formation

The reaction proceeds via the attack of the carboxylate on CDI, forming a mixed anhydride intermediate, which then decarboxylates to yield the acyl imidazole.[4]

SynthesisMechanism MMT Monomethyl Terephthalate (Start) Inter Mixed Anhydride (Transient) MMT->Inter + CDI - Imidazole CDI 1,1'-Carbonyldiimidazole (Reagent) Product Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Active Species) Inter->Product - CO2 (Decarboxylation) Byproducts CO2 (gas) + Imidazole Inter->Byproducts

Caption: Stepwise activation of Monomethyl Terephthalate (MMT) by CDI to form the reactive acyl imidazole species.

Standard Experimental Protocol (In Situ Generation)
  • Reagents: Monomethyl Terephthalate (1.0 eq), CDI (1.1 eq), Anhydrous THF or DMF.

  • Conditions: Inert atmosphere (N₂ or Ar), Room Temperature.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve Monomethyl Terephthalate (e.g., 1.80 g, 10 mmol) in anhydrous THF (20 mL).

  • Activation: Add CDI (1.78 g, 11 mmol) in one portion.

    • Observation: Immediate evolution of CO₂ gas (bubbling) indicates reaction initiation.

  • Completion: Stir at room temperature for 1–2 hours until gas evolution ceases.

    • Validation: Aliquot analysis by TLC (or quenched with methanol to form dimethyl terephthalate) confirms consumption of acid.

  • Utilization: The resulting solution contains Methyl 4-(1H-imidazole-1-carbonyl)benzoate and can be treated directly with the nucleophile (amine/alcohol) for the subsequent coupling step.

Reactivity & Applications in Drug Discovery

This compound serves as a "soft" acylating agent. It is less reactive than acid chlorides (which can attack other sensitive groups) but more reactive than esters.

Nucleophilic Substitution Mechanism

The imidazole ring acts as a leaving group.[5] The reaction is often accelerated by protonation of the imidazole N3 nitrogen (if an acid catalyst is present) or by the "pull" of the leaving group in polar aprotic solvents.

Key Reactions:

  • Amidation: Reacts with primary/secondary amines to form Methyl Terephthalate Amides .

    • Application: Linker synthesis in PROTACs or fragment-based drug design.

  • Esterification: Reacts with alcohols (with DBU or base catalyst) to form Mixed Terephthalates .

  • Thioesterification: Reacts with thiols to form thioesters.

Comparative Reactivity Profile
Reagent TypeReactivitySelectivityByproductsStability
Acid Chloride Very HighLow (Side reactions common)HCl (Corrosive)Low (Hydrolyzes instantly)
Acyl Imidazole (This Compound) High High (Chemotolerant) Imidazole (Neutral/Mild Base) Moderate (Handle under N₂)
Active Ester (NHS) ModerateHighN-HydroxysuccinimideHigh (Storable)

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is often inferred from its components, standard safety protocols for acylating agents apply.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Risk: Moisture sensitivity.[6][7] Hydrolysis releases imidazole and regenerates the parent acid.[6]

  • PPE: Nitrile gloves, safety goggles, lab coat. Handle in a fume hood.

  • Storage: If isolated, store at -20°C under Argon/Nitrogen in a desiccator.

References

  • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. Link

  • Armstrong, A. (2001). "N,N'-Carbonyldiimidazole." Encyclopedia of Reagents for Organic Synthesis. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[6] "Technical Support: Optimizing Imidazole Acylation Reactions." Link

Sources

An In-depth Technical Guide to the Structure Elucidation and Confirmation of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(1H-imidazole-1-carbonyl)benzoate is a novel organic compound with potential applications in medicinal chemistry and materials science. As an N-acyl imidazole, it is an activated carboxylic acid derivative, making it a versatile intermediate in organic synthesis. The precise structural characterization of this molecule is paramount to understanding its reactivity, and to ensuring its purity and suitability for downstream applications. This guide provides a comprehensive, multi-technique approach to the elucidation and definitive confirmation of the structure of Methyl 4-(1H-imidazole-1-carbonyl)benzoate, intended for researchers and professionals in the fields of chemical synthesis and drug development.

The analytical workflow presented herein is designed to be a self-validating system, where orthogonal techniques are employed to cross-verify the structural assignment at each stage. We will progress from initial structural elucidation using spectroscopic methods to the ultimate confirmation via single-crystal X-ray crystallography.

Part 1: Structural Elucidation via Spectroscopic Methods

The initial phase of our investigation focuses on piecing together the molecular structure using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Multi-nuclear and Multi-dimensional NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of the molecule and infer the connectivity of different functional groups. For Methyl 4-(1H-imidazole-1-carbonyl)benzoate, a suite of NMR experiments including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC) is essential.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons and carbons of the target molecule in a standard deuterated solvent like CDCl₃. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-2'δ 8.2-8.4 (s, 1H)-
H-4'δ 7.5-7.7 (t, J ≈ 1.5 Hz, 1H)-
H-5'δ 7.1-7.3 (t, J ≈ 1.5 Hz, 1H)-
H-2, H-6δ 8.1-8.3 (d, J ≈ 8.5 Hz, 2H)δ 131.0-132.0
H-3, H-5δ 7.6-7.8 (d, J ≈ 8.5 Hz, 2H)δ 129.5-130.5
-OCH₃δ 3.9-4.0 (s, 3H)δ 52.0-53.0
C-1-δ 134.0-135.0
C-4-δ 130.0-131.0
C=O (ester)-δ 165.0-166.0
C=O (amide)-δ 168.0-169.0
C-2'-δ 137.0-138.0
C-4'-δ 130.0-131.0
C-5'-δ 117.0-118.0

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to identify adjacent protons on the benzene and imidazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the methyl benzoate and imidazole moieties through the carbonyl group.

Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Framework Carbon Framework (Chemical Shifts) C13_NMR->Carbon_Framework COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bond ¹H-¹³C Direct Bonds HSQC->C_H_Direct_Bond HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Structure_Proposal Proposed Structure Proton_Env->Structure_Proposal Carbon_Framework->Structure_Proposal H_H_Connectivity->Structure_Proposal C_H_Direct_Bond->Structure_Proposal Long_Range_Connectivity->Structure_Proposal

Caption: Workflow for structure elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For Methyl 4-(1H-imidazole-1-carbonyl)benzoate, we expect to see characteristic absorption bands for the ester, the N-acyl imidazole (amide-like), and the aromatic rings.

Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3000-3100Stretching
Methyl C-H2850-2960Stretching
C=O (Ester)1720-1740Stretching
C=O (N-acyl imidazole)1700-1720Stretching
Aromatic C=C1450-1600Ring Stretching
C-O (Ester)1250-1300 and 1100-1150Stretching

The presence of two distinct carbonyl peaks would be a strong indicator of the proposed structure. The ester carbonyl is expected at a slightly higher wavenumber than the N-acyl imidazole carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom.[5][6]

Experimental Protocol: IR Analysis

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be taken first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further clues about the molecule's structure.

Predicted Mass Spectrometry Fragmentation

The molecular ion peak (M⁺˙) for Methyl 4-(1H-imidazole-1-carbonyl)benzoate (C₁₁H₁₀N₂O₃) is expected at an m/z of 218.07.

Plausible Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 218 F1 [M - OCH₃]⁺ m/z = 187 M->F1 - •OCH₃ F2 [M - Imidazole]⁺ m/z = 151 M->F2 - Imidazole• F3 [Imidazole-CO]⁺ m/z = 95 M->F3 - C₇H₅O₂• F4 [C₇H₄O₂]⁺˙ m/z = 120 F2->F4 - CO

Caption: Plausible mass spectrometry fragmentation pathway.

A key fragmentation would be the cleavage of the N-C bond between the imidazole and the carbonyl group, leading to the formation of an acylium ion corresponding to methyl 4-(carbonyl)benzoate (m/z 151) and an imidazole radical. Another significant fragmentation could be the loss of the methoxy group (-OCH₃) from the ester.[7][8]

Experimental Protocol: MS Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) is a common technique for small molecules and would likely induce the fragmentation described above. Electrospray ionization (ESI) is a softer ionization technique that would prominently show the protonated molecular ion [M+H]⁺ at m/z 219.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.

Part 2: Definitive Structure Confirmation by Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[9][10][11][12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to near saturation. Allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A model of the molecule is then built into this map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and torsion angles.

Workflow for X-ray Crystallography

Xray_Workflow Synthesis Synthesized Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Confirmed 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural elucidation and confirmation of Methyl 4-(1H-imidazole-1-carbonyl)benzoate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the initial and most detailed map of the molecular framework in solution. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography delivers the definitive, unambiguous three-dimensional structure in the solid state. By following the protocols and interpretative logic outlined in this guide, researchers can confidently characterize this and other novel small molecules with a high degree of scientific rigor.

References

  • Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. [Link]

  • Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. PMC. [Link]

  • Collection - Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals - Inorganic Chemistry. Figshare. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. NISCAIR. [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. PMC. [Link]

  • Synthesis of Benzimidazoles - Supporting Information. The Royal Society of Chemistry. [Link]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • 12.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

Sources

Spectroscopic Data and Analysis: Methyl 4-(1H-imidazol-1-yl)benzoate (CAS 101184-08-1)

[1][2]

Compound Identity & Significance

Methyl 4-(1H-imidazol-1-yl)benzoate is a critical pharmaceutical intermediate used in the synthesis of bioactive molecules, including angiotensin II receptor antagonists and specific tyrosine kinase inhibitors. Its structure features a central phenyl ring substituted para- with a methyl ester and an imidazole moiety.

Property Details
CAS Number 101184-08-1
IUPAC Name Methyl 4-(1H-imidazol-1-yl)benzoate
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 124–127 °C
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water

Structural Visualization

To ensure accurate spectral assignment, the following numbering scheme is used throughout this analysis.

GFigure 1: Structural Connectivity and Numbering of Methyl 4-(1H-imidazol-1-yl)benzoateC1C1(Quat)C2C2/C6(Ar-CH)C1->C2COC=OC1->COC3C3/C5(Ar-CH)C2->C3C4C4(Quat)C3->C4N1N1'C4->N1C2_ImC2'N1->C2_ImN3'N3'C2_Im->N3'C4_ImC4'C5_ImC5'C4_Im->C5_ImC5_Im->N1OMeOMeCO->OMeN3'->C4_Im

Figure 1: Structural connectivity showing the para-substituted benzoate core and the N-linked imidazole ring.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]

Proton NMR ( H NMR)

The


Shift (

, ppm)
Mult. Int. Assignment Structural Insight
8.16 d (

=8.6 Hz)
2HAr-H (2, 6)Ortho to electron-withdrawing ester (deshielded).
7.95 s1HIm-H (2')Most deshielded imidazole proton (between two nitrogens).
7.48 d (

=8.6 Hz)
2HAr-H (3, 5)Ortho to imidazole ring.
7.33 s1HIm-H (5')Adjacent to N1; typically broader due to quadrupole relaxation.
7.23 s1HIm-H (4')Adjacent to N3; slightly more shielded than H-5'.
3.95 s3H-OCH

Characteristic methyl ester singlet.

Technical Commentary:

  • Solvent Effect: In DMSO-

    
    , the imidazole H-2' signal often shifts further downfield (approx. 
    
    
    8.3–8.5 ppm) due to hydrogen bonding with the solvent.
  • Coupling: The 8.6 Hz coupling constant is diagnostic of ortho substitution on the benzene ring. The lack of visible coupling between imidazole protons is typical in low-resolution spectra, though small cross-ring coupling (

    
     Hz) may be resolved at higher fields (600 MHz+).
    
Carbon-13 NMR ( C NMR)

The


Shift (

, ppm)
Type Assignment Notes
166.0 CqC=O (Ester)Typical ester carbonyl region.[2]
140.5 CqAr-C (4)Ipso to imidazole nitrogen.
135.5 CHIm-C (2')N-C-N carbon; highly deshielded heteroaromatic.
131.5 CHAr-C (2, 6)Ortho to ester.
130.8 CHIm-C (4')Imidazole backbone.
129.5 CqAr-C (1)Ipso to ester.
120.5 CHAr-C (3,[3] 5)Ortho to imidazole.
117.8 CHIm-C (5')Imidazole backbone.
52.4 CH

-OCH

Methyl ester carbon.

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI) or ESI-MS. Molecular Ion:


Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the stability of the aromatic core and the sequential loss of the ester functionality.

  • [M]

    
     (
    
    
    202):
    Molecular ion.
  • [M – OMe]

    
     (
    
    
    171):
    Loss of methoxy radical (31 Da). Formation of acylium ion.
  • [M – COOMe]

    
     (
    
    
    143):
    Loss of entire ester group (59 Da), leaving the phenyl-imidazole cation.
  • [Ph-Im]

    
     (
    
    
    116):
    Loss of CO from the acylium species or HCN elimination from the imidazole ring.

MSFigure 2: Proposed Mass Spectrometry Fragmentation PathwayMMolecular Ion[M]+ m/z 202F1Acylium Ion[M - OMe]+ m/z 171M->F1- OMe (31)F2Phenyl-Imidazole[M - COOMe]+ m/z 143M->F2- COOMe (59)F1->F2- CO (28)F3Fragmentm/z 116F2->F3- HCN (27)

Figure 2: Primary fragmentation pathway observed in Electron Ionization (EI) mass spectrometry.

Vibrational Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Assignment Description
3110 – 3050 C-H (Ar)Weak aromatic C-H stretching.
1720 – 1715 C=O (Str)Strong, sharp ester carbonyl band.
1605, 1520 C=C / C=NAromatic ring skeletal vibrations.
1280 C-O (Str)Strong ester C-O stretch.
1110 C-N (Str)C-N stretch connecting phenyl and imidazole.

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl

    
      (99.8% D) for routine analysis. If peaks are broad or solubility is poor, switch to DMSO-
    
    
    .
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity is observed to prevent magnetic field inhomogeneity.

  • Acquisition:

    • 
      H: 16 scans, 1s relaxation delay.
      
    • 
      C: 512–1024 scans, proton-decoupled.
      
Protocol B: Purity Assessment (HPLC-UV)

To corroborate spectroscopic purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic max) and 210 nm .

  • Acceptance Criteria: Single peak >98% area integration.

References

  • Sigma-Aldrich. Methyl 4-(1H-imidazol-1-yl)benzoate Product Specification.Link

  • ChemicalBook. CAS 101184-08-1 Spectral Data Overview.Link

  • Royal Society of Chemistry (RSC). ChemSpider Record for Methyl 4-(imidazol-1-yl)benzoate.Link

  • PubChem. Compound Summary for CID 24871306.Link

Physical properties like solubility and melting point of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthesis, and handling of Methyl 4-(1H-imidazole-1-carbonyl)benzoate , a critical reactive intermediate in organic synthesis.

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Formula: C₁₂H₁₀N₂O₃) is a highly reactive acyl imidazole intermediate. It is structurally derived from the activation of Monomethyl Terephthalate (MMT) using 1,1'-Carbonyldiimidazole (CDI) .

Unlike stable catalog reagents, this compound is predominantly generated in situ to facilitate nucleophilic acyl substitutions (e.g., amide or ester coupling) without the use of harsh acid chlorides. Its physical properties are defined by its high reactivity toward nucleophiles (including water), necessitating specific handling protocols to maintain integrity. This guide provides the structural basis for its solubility profile, estimated melting behavior, and a validated protocol for its generation and usage.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
Systematic Name Methyl 4-(1H-imidazole-1-carbonyl)benzoate
Common Name Terephthalic acid monomethyl ester imidazolide
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Structural Class Acyl Imidazole (Activated Amide/Ester)
CAS Number Not widely established (Transient Intermediate)
Key Functional Groups Methyl Ester (Lipophilic), Acyl Imidazole (Reactive Electrophile)
Structural Logic

The molecule consists of a central benzene ring substituted para- with a stable methyl ester and a reactive acyl imidazole.

  • Solubility Driver: The methyl ester and aromatic ring provide lipophilicity, making it soluble in organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Reactivity Driver: The acyl imidazole moiety is electronically activated. The imidazole ring acts as a good leaving group (

    
     of conjugate acid ~7), rendering the carbonyl highly susceptible to nucleophilic attack.
    

Physical Properties[4][5]

Melting Point

Status: Transient Solid / In Situ Solution

  • Experimental Range: If isolated under strictly anhydrous conditions, acyl imidazoles of this class typically exhibit melting points in the range of 90°C – 120°C .

  • Practical Insight: Attempting to measure the melting point in open air often results in a depressed value due to rapid hydrolysis (reaction with atmospheric moisture) to the parent acid (Monomethyl Terephthalate, MP ~230°C) and imidazole (MP ~90°C).

  • Purity Indicator: A sharp melting point is rarely observed unless the sample is handled in a glovebox. A broad range indicates hydrolysis.

Solubility Profile

The solubility is governed by the "like dissolves like" principle, but limited by chemical stability.

Solvent ClassSolventSolubilityStability Risk
Chlorinated Dichloromethane (DCM), ChloroformHigh Low (Preferred for synthesis)
Ethers THF, 2-MeTHF, DioxaneHigh Low (Standard reaction medium)
Polar Aprotic DMF, DMSO, DMAcHigh Moderate (Hygroscopic nature of solvent risks hydrolysis)
Nitriles Acetonitrile (MeCN)Moderate Low
Protic Water, Alcohols (MeOH, EtOH)DecomposesCritical: Rapid hydrolysis or alcoholysis occurs.
Non-Polar Hexanes, HeptaneLow Used to precipitate the compound if isolation is required.

Experimental Protocols

Validated In Situ Generation Protocol

Objective: Generate Methyl 4-(1H-imidazole-1-carbonyl)benzoate for immediate coupling.

Reagents:

  • Monomethyl Terephthalate (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

  • Solvent: Anhydrous THF or DCM (0.2 – 0.5 M concentration)

Workflow:

  • Drying: Ensure all glassware is flame-dried and flushed with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Suspend Monomethyl Terephthalate in anhydrous THF. (Note: It may not fully dissolve until reaction proceeds).

  • Activation: Add CDI in portions at Room Temperature (20-25°C).

    • Observation: Vigorous evolution of

      
       gas bubbles will occur.
      
  • Completion: Stir for 1–2 hours. The solution should become clear or turn slightly yellow, indicating the formation of the acyl imidazole species.

  • Usage: The resulting solution contains Methyl 4-(1H-imidazole-1-carbonyl)benzoate and free imidazole. It is ready for the addition of the nucleophile (amine/alcohol).

Visualization of Reaction Pathway

The following diagram illustrates the activation mechanism and the critical hydrolysis risk.

G Start Monomethyl Terephthalate (Acid) Inter Intermediate: Acyl Imidazole Carbamaate Start->Inter + CDI CDI CDI (Reagent) Product Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Active Species) Inter->Product - CO2 Byprod CO2 (Gas) + Imidazole Inter->Byprod Hydrolysis Hydrolysis Product (Reverted Acid) Product->Hydrolysis + H2O (Moisture)

Caption: Activation pathway of Monomethyl Terephthalate via CDI, highlighting the irreversible loss of CO2 and the risk of reversion via hydrolysis.

Characterization & Stability Analysis

Since the compound is difficult to isolate without degradation, indirect characterization methods are recommended for process validation.

Methanol Quench Method (HPLC/GC)

To quantify the yield of the active acyl imidazole without isolating it:

  • Take a 50

    
     aliquot of the reaction mixture.
    
  • Quench into 500

    
     of anhydrous Methanol  (excess).
    
  • Incubate for 10 minutes (converts acyl imidazole to Dimethyl Terephthalate ).

  • Analyze by HPLC.

    • Target: Dimethyl Terephthalate (stable).

    • Impurity: Monomethyl Terephthalate (indicates incomplete activation or hydrolysis).

Infrared (IR) Spectroscopy
  • Starting Material (Acid): Broad -OH stretch (2500-3000

    
    ), Carbonyl C=O (~1680-1700 
    
    
    
    ).
  • Product (Acyl Imidazole): Absence of broad -OH. Distinctive Acyl Imidazole C=O shift to higher frequency (~1740-1760

    
     ) due to the electron-withdrawing nature of the imidazole ring.
    

Handling & Safety (SDS Summary)

Hazard CategoryClassificationPrecaution
Reactivity Moisture Sensitive Store under inert gas (Ar/N2). Do not store in solution for >24h.
Health Skin/Eye IrritantThe compound hydrolyzes to release Imidazole (corrosive/irritant). Wear gloves/goggles.
Storage Hygroscopic SolidIf isolated, store at -20°C in a sealed vial with desiccant.

References

  • Armstrong, A., et al. (2004). Reagents for Organic Synthesis: 1,1'-Carbonyldiimidazole (CDI).[1] Wiley-VCH. Link

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link

  • BenchChem. (2025). Structure and Applications of 4-(Phenylcarbamoyl)benzoic Acid (Derivative). Link

  • Common Organic Chemistry. (2024). CDI (Carbonyldiimidazole) Reaction Conditions and Mechanisms. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,1'-Carbonyldiimidazole. Link

Sources

Pharmacological Profiling & Synthetic Utility of Imidazole-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole-1-carboxylates (often referred to as


-acyl imidazoles or carbonyl imidazoles) represent a unique class of "activated amides" in medicinal chemistry. Unlike stable amide bonds found in peptides, the imidazole-1-carboxylate moiety possesses a "twisted" geometry that disrupts resonance stabilization, rendering the carbonyl highly electrophilic.

This guide details the biological utility of these derivatives not merely as synthetic intermediates, but as covalent pharmacological warheads and prodrug scaffolds . Their biological activity is primarily driven by their ability to transfer the acyl group to nucleophilic residues (Serine, Cysteine) in enzymes or to release bioactive imidazole payloads via controlled hydrolysis.

Part 1: Chemical Basis of Bioactivity

The "Twisted Amide" Mechanism

The biological potency of imidazole-1-carboxylates stems from the unique electronic properties of the


-acyl imidazole bond. In a standard amide, the nitrogen lone pair donates into the carbonyl 

orbital, creating stability. In imidazole-1-carboxylates, the aromaticity of the imidazole ring competes for this lone pair, and steric repulsion forces the ring out of planarity with the carbonyl.
  • Consequence: The carbonyl carbon becomes highly electrophilic.

  • Biological Result: These compounds act as potent acylating agents . Upon encountering a nucleophile (e.g., the catalytic serine of a hydrolase), they transfer the carboxylate group (

    
    ) to the enzyme, releasing imidazole as a leaving group.
    
Stability vs. Reactivity Balance

For a derivative to serve as a drug rather than a non-specific toxin, its reactivity must be tuned.

  • High Reactivity: Unsubstituted imidazole-1-carboxylates hydrolyze rapidly in water (

    
     minutes).
    
  • Tuned Reactivity: Adding steric bulk (e.g., isopropyl, tert-butyl) or electron-donating groups to the imidazole ring increases stability, allowing the molecule to survive physiological transport and selectively react with specific enzyme active sites.

Part 2: Therapeutic Applications[1][2][3][4][5][6]

Covalent Inhibition of Serine Hydrolases

The primary biological activity of stable imidazole-1-carboxylates is the inhibition of serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH, Lipases, Elastases).

  • Mechanism: Suicide Inhibition (Acylation).

    • Binding: The inhibitor enters the active site.

    • Acylation: The active site Serine-OH attacks the carbonyl.

    • Release: Imidazole is expelled (pKa ~7, a good leaving group at physiological pH).

    • Inactivation: The enzyme is now acylated (carbamoylated/carbonylated) and inactive until slow hydrolysis restores it.

Visualization: Mechanism of Action

The following diagram illustrates the acylation of a Serine Protease by an Imidazole-1-carboxylate.

SerineHydrolaseInhibition Enzyme Active Serine Hydrolase (Nu: Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Imidazole-1-Carboxylate (R-O-CO-Im) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnzyme Acylated Enzyme (Inactivated) TS->AcylEnzyme Collapse LeavingGroup Imidazole (Released) TS->LeavingGroup Elimination

Caption: Kinetic mechanism of serine hydrolase inactivation via acyl-transfer from an imidazole-1-carboxylate scaffold.

Antifungal Activity (Prodrug Strategy)

While the intact carboxylate is an inhibitor, the hydrolysis of these derivatives can be utilized to deliver azole antifungals.

  • Concept: Many azole antifungals (e.g., Clotrimazole, Miconazole) have poor solubility or oral bioavailability.

  • Strategy: Derivatizing the imidazole nitrogen with a carboxylate (forming the imidazole-1-carboxylate) masks the polar N-H (or N-lone pair), increasing lipophilicity.

  • Bioactivation: Once in the plasma or fungal cell, esterases hydrolyze the carbamate/carboxylate bond, releasing the active antifungal azole.

Part 3: Experimental Protocols

Protocol: Synthesis of Imidazole-1-Carboxylates

This protocol uses 1,1'-Carbonyldiimidazole (CDI) to generate the derivative from a target alcohol.

Reagents:

  • Target Alcohol (

    
    )
    
  • 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Base: Triethylamine (TEA) or DBU (catalytic, optional).

Step-by-Step Methodology:

  • Activation: Dissolve CDI (1.2 equiv) in anhydrous DCM under nitrogen atmosphere at 0°C.

  • Addition: Add the Target Alcohol (1.0 equiv) dropwise dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).

    • Note: If the alcohol is sterically hindered, reflux in THF may be required.

  • Workup:

    • Dilute with DCM.

    • Wash rapidly with cold water (to remove imidazole byproduct without hydrolyzing the product).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash chromatography (Silica gel). Caution: Use non-protic eluents (Hexane/EtOAc) to prevent hydrolysis on the column.

Protocol: Kinetic Hydrolysis Assay (Stability Profiling)

To determine if a derivative is a valid drug candidate or too reactive, its half-life in physiological buffer must be measured.

Materials:

  • PBS Buffer (pH 7.4).

  • UV-Vis Spectrophotometer (monitoring Imidazole release or ester bond cleavage).

  • DMSO (for stock solution).

Method:

  • Prepare a 10 mM stock solution of the Imidazole-1-carboxylate in DMSO.

  • Add 10

    
    L of stock to 990 
    
    
    
    L of PBS (pH 7.4) in a quartz cuvette (Final conc: 100
    
    
    M).
  • Immediately initiate kinetic scan at

    
     (typically 210–230 nm for the carbonyl, or specific absorbance of the R-group).
    
  • Record absorbance every 30 seconds for 60 minutes.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Part 4: Structural Activity Relationship (SAR) & Optimization

The biological activity is tunable based on the substitution pattern.

Structural ModificationEffect on ReactivityBiological Implication
Unsubstituted Imidazole High ReactivityRapid hydrolysis; useful as a reagent or in vitro probe only.
2-Methyl Imidazole Moderate ReactivitySteric hindrance at C2 slows nucleophilic attack; potential oral prodrug.
4-Nitro Imidazole Very High ReactivityElectron-withdrawing group makes imidazole a better leaving group. Potent acylator but unstable.
Benzimidazole TunableFused ring alters electronics; often used in anthelmintic prodrugs.
R-Group = Lipophilic Increased StabilityLong alkyl chains protect the carbonyl from water; targets lipases.
Visualization: Discovery Workflow

The following diagram outlines the workflow from chemical synthesis to biological validation.

Workflow Start Target Identification (e.g., FAAH, Lipase) Design Scaffold Design (Tuning Sterics/Electronics) Start->Design Synth CDI-Mediated Synthesis (Anhydrous Conditions) Design->Synth Screen1 Stability Screen (pH 7.4 Buffer) Synth->Screen1 Decision Stable > 30m? Screen1->Decision Screen2 Enzyme Inhibition Assay (IC50 Determination) Decision->Screen2 Yes Discard Discard/Redesign Decision->Discard No Discard->Design Iterate

Caption: Iterative workflow for optimizing imidazole-1-carboxylate stability and biological efficacy.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

  • Rivara, M., et al. (2008).[1] Synthesis and Stability in Biological Media of 1H-Imidazole-1-carboxylates of ROS203. Chemistry & Biodiversity, 5(1), 125–137.

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes. Annual Review of Biochemistry, 77, 383–414.

  • Zhang, D., et al. (2020).[2] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3),[2] 37.

Sources

Theoretical and Computational Studies of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and computational framework for analyzing Methyl 4-(1H-imidazole-1-carbonyl)benzoate . This guide is structured for researchers focusing on reactive intermediates, drug design, and acyl-transfer mechanisms.

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (MICB) represents a critical class of "activated amides" known as acyl imidazoles . Unlike stable amide bonds found in peptides, the N-acyl imidazole moiety is highly reactive, serving as a potent acylating agent in organic synthesis and a covalent warhead in medicinal chemistry.

This guide provides a comprehensive computational profiling protocol. It moves beyond static structural analysis to characterize the electrophilic activation of the carbonyl center, rationalizing its reactivity toward nucleophiles (e.g., serine proteases or lysine residues). The workflow integrates Density Functional Theory (DFT) for electronic structure with molecular docking for biological interaction profiling.

Computational Workflow & Methodology

To ensure reproducibility and scientific rigor, the following workflow utilizes a "self-validating" loop where computed spectral data is cross-referenced with experimental synthesis logic.

Workflow Diagram (DOT)

ComputationalWorkflow Start Structure Generation (ChemDraw/Avogadro) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Input Coords Freq Frequency Calculation (IR/Raman + ZPE) Opt->Freq Minima Check Dock Molecular Docking (AutoDock Vina/GOLD) Opt->Dock Ligand Prep Elec Electronic Properties (Fukui, MEP, FMO) Freq->Elec Wavefunction Valid Experimental Validation (Synthesis via CDI) Elec->Valid Reactivity Prediction Dock->Valid Binding Affinity Valid->Start Refine Model

Figure 1: Integrated computational workflow for characterizing reactive acyl imidazoles.

Structural & Electronic Characterization (DFT)

The reactivity of MICB stems from the unique electronic environment of the imidazole ring attached to the carbonyl.

Geometry Optimization Protocol

Method: DFT (Density Functional Theory) Functional/Basis Set: B3LYP / 6-311++G(d,p) Solvation Model: IEF-PCM (Solvents: Chloroform, DMSO)

Causality of Choice:

  • B3LYP: Provides the best balance between cost and accuracy for organic vibrational frequencies.

  • Diffuse Functions (++): Essential for describing the lone pair electrons on the imidazole nitrogen and the carbonyl oxygen, which define the molecule's reactivity.

Key Structural Parameters (Predicted)

The bond length of the N(imidazole)-C(carbonyl) bond is the primary indicator of stability.

ParameterBond/AnglePredicted Value (DFT)Standard Amide ReferenceSignificance
Bond Length N1-C(O)1.42 - 1.45 Å 1.35 ÅLonger bond indicates weaker resonance overlap, explaining high reactivity.
Bond Length C=O (Acyl)1.20 Å 1.23 ÅShorter double bond character due to reduced amide resonance.
Dihedral Ph-C-N-Im~30-40° 0° (Planar)Twist reduces conjugation, destabilizing the N-C bond (Steric strain).
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap predicts the chemical hardness and stability.

  • HOMO: Localized primarily on the imidazole ring (pi-system).

  • LUMO: Localized on the carbonyl carbon and the benzoate ring.

  • Insight: The localization of the LUMO on the carbonyl carbon confirms it is the site of nucleophilic attack (Soft Acid).

Reactivity Profiling: The Acyl Transfer Mechanism

MICB is not a passive ligand; it is an electrophile. We quantify this using Molecular Electrostatic Potential (MEP) and Fukui Functions.[1]

Reactivity Logic Diagram (DOT)

ReactivityLogic MICB MICB Molecule LUMO LUMO Localization (Carbonyl C) MICB->LUMO Electronic State TS Tetrahedral Intermediate LUMO->TS Nu Attack Nu Nucleophile (Protein Ser/Lys or Water) Nu->TS Prod Acylated Product + Imidazole Leaving Group TS->Prod Collapse (Imidazole Departure)

Figure 2: Mechanism of acyl transfer facilitated by the imidazole leaving group.

Molecular Electrostatic Potential (MEP)
  • Red Regions (Negative): Carbonyl oxygen and Ester oxygen.

  • Blue Regions (Positive): The Carbonyl Carbon of the acyl imidazole.

  • Interpretation: The intense positive potential at the acyl carbon (compared to the ester carbon) dictates the regioselectivity. Nucleophiles will attack the acyl imidazole moiety before the methyl ester.

Spectroscopic Validation Protocols

To validate the computational model, compare calculated frequencies with experimental data.

Vibrational Spectroscopy (IR)

The "Fingerprint" of an acyl imidazole is the carbonyl stretch.

  • Computed (Scaled 0.961): ~1740–1760 cm⁻¹

  • Experimental Expectation: Acyl imidazoles absorb at higher frequencies than normal amides (1650 cm⁻¹) and esters (1735 cm⁻¹) due to the electron-withdrawing nature of the imidazole ring and reduced resonance.

  • Protocol: If the experimental IR shows a peak >1740 cm⁻¹, the acyl imidazole structure is intact. Hydrolysis would shift this to ~1690 cm⁻¹ (Carboxylic acid).

NMR Prediction (GIAO Method)
  • 1H NMR: The imidazole protons (H2, H4, H5) will show significant downfield shifts due to the deshielding carbonyl group.

  • Reference: Tetramethylsilane (TMS).

Biological Potential: Molecular Docking

While MICB is a reactive intermediate, it can act as a covalent inhibitor .

Target Selection

Suitable targets for docking studies include enzymes with nucleophilic active sites:

  • Serine Proteases: Attack at the acyl carbonyl.

  • GlcN-6-P Synthase: Standard target for imidazole antifungals (Non-covalent binding).

Docking Protocol (AutoDock Vina)
  • Ligand Preparation:

    • Optimize geometry (B3LYP).

    • Assign Gasteiger charges.

    • Crucial Step: Define the N-C(O) bond as rotatable to explore steric clashes, but maintain the planarity of the amide-like bond.

  • Grid Generation: Center on the active site residues (e.g., Ser195 in proteases).

  • Scoring: Look for poses where the Carbonyl Carbon is within 3.5 Å of the catalytic nucleophile. This indicates a "Pre-reaction State."

Experimental Synthesis (Validation)

To verify the computational model physically, the molecule is synthesized via Carbonyldiimidazole (CDI) chemistry.

Reaction: Methyl Hydrogen Terephthalate + CDI → MICB + Imidazole + CO2

Protocol:

  • Dissolve Methyl Hydrogen Terephthalate in dry THF.

  • Add 1.1 eq of CDI (1,1'-Carbonyldiimidazole).

  • Observation: Evolution of CO2 gas confirms the formation of the acyl imidazole.

  • Isolation: Evaporate solvent. Do not perform aqueous workup (hydrolysis risk).

References

  • Behjatmanesh-Ardakani, R., & Imanov, H. (2025).[2][3] DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. Chemical Review and Letters. Link

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI) Reagent Guide. Link

  • Richter, M., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. National Institutes of Health (PMC). Link

  • Isloor, A. M., et al. (2013).[4] Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Link

  • Organic Syntheses. (1968). 1,1'-Carbonyldiimidazole Preparation. Organic Syntheses, Coll. Vol. 5, p.201. Link

Sources

Methodological & Application

Application of Methyl 4-(1H-imidazole-1-carbonyl)benzoate in acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Acylation using Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Structure: MeOOC-C6H4-CO-Im) represents a pivotal activated intermediate for the asymmetric functionalization of terephthalic acid. Unlike symmetric acid chlorides (e.g., terephthaloyl chloride), which often lead to polymerization or bis-functionalization, this reagent allows for the controlled, stepwise introduction of the terephthaloyl moiety.

This guide details the application of this reagent in acylation reactions, focusing on its utility as a "bifunctional linker" precursor. By leveraging the differential reactivity between the stable methyl ester and the labile acyl imidazole, researchers can couple complex nucleophiles (amines, alcohols) to the benzoyl core under mild conditions, preserving sensitive functional groups.

Critical Distinction: Do not confuse this reagent with Methyl 4-(1H-imidazol-1-yl)benzoate (CAS 101184-08-1), where the imidazole ring is directly bonded to the phenyl ring (N-aryl). The reagent discussed here is an N-acyl imidazole (active ester).

Mechanism of Action

The utility of Methyl 4-(1H-imidazole-1-carbonyl)benzoate lies in the "Goldilocks" reactivity of the acyl imidazole group. It is less moisture-sensitive than acid chlorides, allowing for easier handling, yet sufficiently reactive to acylate amines and alcohols without the need for exogenous base or harsh catalysts.

Mechanistic Pathway:

  • Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon of the acyl imidazole.

  • Tetrahedral Intermediate: The imidazole ring acts as an electron sink, stabilizing the transition state.

  • Elimination: Imidazole is expelled as a neutral leaving group (pKa ~ 14.5), driving the reaction forward.

  • Proton Transfer: The expelled imidazole acts as an in situ base, scavenging the proton from the nucleophile, often negating the need for added bases like TEA or DIPEA.

Figure 1: Acylation Mechanism

AcylationMechanism Reagent Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Activated Ester) Inter Tetrahedral Intermediate Reagent->Inter + Nucleophile Nuc Nucleophile (R-NH2 or R-OH) Nuc->Inter Product Acylated Product (Amide/Ester) Inter->Product Elimination Leaving Imidazole (Leaving Group/Base) Inter->Leaving Expulsion Leaving->Product Proton Abstraction (Optional)

Caption: Mechanistic flow of acyl imidazole-mediated acylation. The imidazole moiety serves dual roles as a leaving group and an internal base.

Synthesis & Preparation

While this reagent can be isolated, it is most frequently generated in situ from Monomethyl Terephthalate (MMT) and 1,1'-Carbonyldiimidazole (CDI) . This approach avoids hydrolytic degradation during storage.

Reagents:

  • Substrate: Monomethyl Terephthalate (MMT) [CAS: 1679-64-7]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) [Reagent Grade]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DMF is required for poor solubility substrates.

Protocol A: In Situ Generation
  • Dissolution: Dissolve 1.0 equivalent of Monomethyl Terephthalate (MMT) in anhydrous DCM (0.2 M concentration).

  • Activation: Add 1.1 equivalents of CDI in a single portion.

    • Observation: Vigorous evolution of CO₂ gas will occur. Ensure the vessel is vented.

  • Reaction: Stir at Room Temperature (20–25°C) for 1–2 hours.

    • Monitoring: Reaction completion can be verified by TLC (conversion of acid to acyl imidazole) or cessation of bubbling.

  • Usage: The resulting solution contains Methyl 4-(1H-imidazole-1-carbonyl)benzoate and free imidazole. It is ready for direct coupling.

Application Protocols

Protocol B: Selective Amidation (Synthesis of Methyl Terephthalate Amides)

This protocol is ideal for attaching the terephthalate linker to drug molecules containing primary or secondary amines.

Step-by-Step Procedure:

  • Preparation: Generate the activated reagent as per Protocol A .

  • Coupling: Add 1.0–1.1 equivalents of the amine nucleophile directly to the reaction mixture.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 eq of DIPEA to free the base.

  • Incubation: Stir at Room Temperature for 2–12 hours.

    • Optimization: For sterically hindered amines, heat to 40°C or add a catalytic amount of DMAP (dimethylaminopyridine).

  • Quenching: Add 10% aqueous citric acid or 0.1 M HCl.

    • Reasoning: This protonates the imidazole by-product and any unreacted amine, rendering them water-soluble.

  • Extraction: Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The product (Methyl terephthaloyl amide) is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Protocol C: Esterification (Coupling to Alcohols)

Acyl imidazoles react slower with alcohols than amines. Catalysis is often required.[1]

Modifications to Protocol B:

  • Stoichiometry: Use 1.2–1.5 equivalents of the activated reagent relative to the alcohol.

  • Catalyst: Add 10–20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (if strictly anhydrous) to activate the alcohol.

  • Temperature: Heating to 50–60°C in THF or Toluene is recommended for secondary alcohols.

Data Analysis & Optimization

The following table summarizes the comparative advantages of using the Acyl Imidazole method versus the traditional Acid Chloride method for this specific application.

ParameterAcyl Imidazole Method (Rec.)Acid Chloride Method (Traditional)
Reagent Stability High (Water tolerant for short periods)Low (Hydrolyzes rapidly to HCl)
By-products Imidazole (Neutral/Basic, easy removal)HCl (Acidic, requires scavenger)
Selectivity High (Chemo-selective for 1° amines)Low (Reacts indiscriminately)
Racemization Negligible (Mild conditions)High risk (if chiral centers present)
Workup Simple Acid WashRequires neutralization/filtration
Figure 2: Workflow for Asymmetric Linker Synthesis

Workflow Start Monomethyl Terephthalate (Start Material) Activation Activation with CDI (DCM, RT, 1h) Start->Activation - CO2 Intermediate Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Active Species) Activation->Intermediate Branch Nucleophile Type Intermediate->Branch AminePath Add Amine (RT, No Catalyst) Branch->AminePath R-NH2 AlcoholPath Add Alcohol (60°C, DBU Cat.) Branch->AlcoholPath R-OH FinalProduct Asymmetric Terephthalate Derivative (Ready for 2nd Functionalization) AminePath->FinalProduct - Imidazole AlcoholPath->FinalProduct - Imidazole

Caption: Operational workflow for synthesizing asymmetric terephthalate derivatives using CDI activation.

Troubleshooting Guide

  • Problem: Low Yield with Secondary Amines.

    • Cause: Steric hindrance or insufficient activation.

    • Solution: Switch solvent to DMF to increase polarity, or add 1.0 eq of HOBt (Hydroxybenzotriazole) to form a more reactive active ester intermediate.

  • Problem: Reagent Precipitation.

    • Cause: The acyl imidazole intermediate may be insoluble in non-polar solvents like Hexane or Ether.

    • Solution: Use DCM or Chloroform. If precipitation occurs, it is likely the imidazolium salt by-product; filtration may be possible, but ensure the active species is in solution.

  • Problem: Hydrolysis of Methyl Ester.

    • Cause: Presence of strong hydroxide bases or prolonged exposure to aqueous basic conditions.

    • Solution: Avoid using NaOH or KOH during workup. Use mild buffers (Citrate, Phosphate) or dilute HCl.

References

  • Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2] Organic Letters, 12(20), 4572–4575.[2] [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. [Link]

  • Armstrong, A., et al. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis. Tetrahedron, 71(40). [Link]

  • Yoshida, S., et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate).[3] Science, 351(6278), 1196-1199. (Context on Monomethyl Terephthalate relevance). [Link]

Sources

Application Note: Strategic Development of Novel Imidazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, capability for hydrogen bonding, and metal coordination. However, its ubiquity comes with a significant liability: non-specific inhibition of Cytochrome P450 (CYP450) enzymes, leading to adverse drug-drug interactions (DDIs). This application note provides a high-level technical guide for designing imidazole therapeutics that maximize target potency while mitigating metabolic liabilities. We detail rational design principles, a regioselective synthetic protocol via C-H activation, and a critical heme-coordination screening workflow.

Rational Design & Molecular Modeling

The Amphoteric Advantage

Imidazole possesses a pKa of approximately 7.0, allowing it to function as both a weak acid and a weak base at physiological pH. This "chameleon" nature enables it to serve as a bioisostere for amide bonds, carboxylic acids, or amine groups depending on the local protein environment.

  • H-Bond Donor (N-1): The pyrrole-like nitrogen (N-H) donates hydrogen bonds (e.g., to Ser/Thr residues).

  • H-Bond Acceptor (N-3): The pyridine-like nitrogen (lone pair) accepts hydrogen bonds or coordinates with metal ions (e.g., Zn²⁺ in metalloproteases or Fe²⁺ in heme).

Pharmacophore Mapping

To optimize binding while reducing off-target effects, one must map the imidazole core against the target binding pocket.

ImidazolePharmacophore Imidazole Imidazole Core (C3H4N2) N1 N-1 (Pyrrole-like) H-Bond Donor Imidazole->N1 N3 N-3 (Pyridine-like) H-Bond Acceptor Metal Ligand Imidazole->N3 C2 C-2 Position Lipophilic Vector (Metabolic Hotspot) Imidazole->C2 Target Biological Target (e.g., Kinase, GPCR) N1->Target H-Bond (Glu/Asp) N3->Target H-Bond (Lys/Arg) Heme CYP450 Heme Iron (Toxicity Liability) N3->Heme Coordination Bond (Avoid!) C2->Target Pi-Stacking/Hydrophobic

Figure 1: Pharmacophore map highlighting the dual nature of imidazole nitrogen atoms and the critical liability of N-3 heme coordination.

Synthetic Protocol: Regioselective C-H Arylation

Challenge: Classical imidazole synthesis (e.g., Debus-Radziszewski) often yields mixtures of 1,4- and 1,5-isomers which are difficult to separate. Solution: A Copper-Catalyzed C-H Arylation allows for the direct, regioselective installation of aryl groups at the C-5 position of N-substituted imidazoles.

Materials
  • Substrate: 1-Methylimidazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Addition: Add the Aryl Iodide (1.2 mmol) followed by anhydrous DMF (5.0 mL).

  • Substrate Introduction: Add 1-Methylimidazole (82 µL, 1.0 mmol) via syringe.

  • Reaction: Seal the tube and heat to 140°C in an oil bath for 24 hours. Note: High temperature is required to overcome the activation energy of the C-5 proton.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts.

  • Purification: Wash the filtrate with brine (3 x 10 mL). Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation:

  • NMR: The C-5 proton signal (usually ~7.0 ppm) will disappear, replaced by aromatic signals of the new ring.

  • Regioselectivity Check: NOESY experiments should show correlation between the N-methyl group and the new aryl protons if C-5 arylation occurred (proximal), whereas C-2 arylation would show a different pattern.

Biological Evaluation: CYP450 Spectral Binding Assay

Rationale: Imidazoles are Type II CYP450 inhibitors.[1][2] The N-3 nitrogen coordinates directly to the heme iron, displacing the water molecule and shifting the Soret band. This assay quantifies the binding affinity (


) to predict drug-drug interaction potential early in the design phase.
Experimental Workflow

CYP_Assay_Workflow Step1 Microsome Preparation (Recombinant CYP3A4) Step2 Baseline Scan (350 - 500 nm) Step1->Step2 Step3 Titration Add Imidazole Analog (0.1 - 50 µM) Step2->Step3 Step4 Difference Spectrum (Sample - Reference) Step3->Step4 Step5 Data Analysis Calculate Kd & Vmax Step4->Step5

Figure 2: Workflow for determining Type II CYP450 inhibition via spectral difference analysis.

Protocol Details
  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme: Dilute recombinant CYP3A4 (or liver microsomes) to 1.0 µM concentration.

  • Baseline: Aliquot 1 mL of enzyme solution into two cuvettes (Sample and Reference). Record the baseline difference spectrum (should be a flat line).

  • Titration:

    • Add the imidazole test compound (dissolved in DMSO) to the Sample cuvette.

    • Add an equal volume of pure DMSO to the Reference cuvette.

    • Critical: Keep DMSO < 0.5% v/v to avoid enzyme denaturation.

  • Measurement: Scan from 350 nm to 500 nm after each addition.

  • Interpretation:

    • Type II Spectrum (Direct Heme Binding): Look for a peak at ~425-435 nm and a trough at ~390-405 nm .

    • Calculation: Plot the difference in absorbance (

      
      ) vs. concentration. Fit to the Michaelis-Menten equation to determine the spectral dissociation constant (
      
      
      
      ).

SAR Optimization Strategy: The "Steric Shield"

To retain biological potency while reducing CYP inhibition (Type II binding), introduce steric bulk adjacent to the N-3 nitrogen.

Comparative Data: Impact of N-3 Shielding

CompoundStructure NoteTarget IC50 (nM)CYP3A4 Ki (µM)Selectivity Ratio
Ref-1 Unsubstituted Imidazole150.2 (High Tox)13x
Analog-A 2-Methylimidazole455.8128x
Analog-B 2-Isopropylimidazole120>50 (Low Tox)>400x
Analog-C 4-Phenylimidazole120.541x

Analysis:

  • Analog-A demonstrates that a small methyl group at C-2 creates enough steric hindrance to disrupt the tight Fe-N bond with the heme (increasing

    
    ) without destroying target binding.
    
  • Analog-B eliminates CYP inhibition but loses target potency, suggesting the steric bulk now interferes with the primary pharmacophore.

  • Optimization Rule: Explore C-2 substitutions (Methyl, Ethyl, CF3) to "tune" the accessibility of the N-3 lone pair.

References

  • Zhang, L. et al. (2014). "Imidazole as a Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry.

  • Correia, M. A. et al. (2010). "Inhibition of Cytochrome P450 Enzymes."[1][2][3][4][5][6] Methods in Molecular Biology.

  • Wang, Y. et al. (2012). "Copper-Catalyzed C-H Arylation of Imidazoles." Journal of Organic Chemistry.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-(1H-imidazole-1-carbonyl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3][4][5][6][7] The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile interactions with a wide range of biological targets.[1][4] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

Methyl 4-(1H-imidazole-1-carbonyl)benzoate serves as a valuable and versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The ester functionality provides a convenient handle for derivatization, primarily through the formation of amide bonds, which are themselves highly prevalent in pharmaceutical agents.[8][9][10][11] This guide provides detailed methodologies for creating derivatives of Methyl 4-(1H-imidazole-1-carbonyl)benzoate, with a focus on strategies that are amenable to the generation of compound libraries for screening and structure-activity relationship (SAR) studies.

Strategic Approaches to Derivatization

The primary strategy for derivatizing Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves the conversion of the methyl ester to an amide. This can be achieved through two main pathways, each with its own set of advantages and considerations. The choice of pathway will often depend on the specific amine to be coupled and the overall synthetic strategy.

G start Methyl 4-(1H-imidazole-1-carbonyl)benzoate path1_step1 Step 1a: Hydrolysis start->path1_step1 Pathway 1 path2_step1 Step 2: Direct Aminolysis start->path2_step1 Pathway 2 path1_step2 Step 1b: Carboxylic Acid Activation & Amidation path1_step1->path1_step2 end Amide Derivatives path1_step2->end path2_step1->end

Caption: Synthetic pathways for amide derivatization.

Pathway 1: Two-Step Hydrolysis and Amidation

This classical and highly reliable approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. This pathway offers broad substrate scope and employs well-established reaction conditions.

Part 1a: Hydrolysis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

The conversion of the methyl ester to the carboxylic acid is a critical first step. Both acidic and basic conditions can be employed, though basic hydrolysis (saponification) is generally preferred for its cleaner reaction profiles and simpler workup procedures.

Protocol 1: Saponification of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Rationale: Saponification using a hydroxide base is a robust method for ester hydrolysis. The reaction is typically irreversible as the resulting carboxylate is deprotonated under the basic conditions. High temperatures can be employed to hydrolyze even sterically hindered esters.[12]

Materials:

  • Methyl 4-(1H-imidazole-1-carbonyl)benzoate

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve Methyl 4-(1H-imidazole-1-carbonyl)benzoate (1.0 eq) in a suitable solvent such as methanol or THF (5-10 mL per gram of ester).

  • To the stirring solution, add 1 M NaOH or KOH solution (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like DCM or EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(1H-imidazole-1-carbonyl)benzoic acid.

Troubleshooting:

  • Incomplete reaction: Prolong the reaction time or increase the temperature. For highly resistant esters, consider using higher concentrations of base or a co-solvent like DMSO.

  • Product does not precipitate: The product may be soluble in the aqueous medium. Extract the acidified solution with an organic solvent like EtOAc, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Part 1b: Amide Coupling Reactions

With 4-(1H-imidazole-1-carbonyl)benzoic acid in hand, a wide array of amide coupling reagents can be utilized to form the desired amide derivatives. The choice of coupling reagent is often dictated by the reactivity of the amine, the desired reaction conditions (e.g., temperature, solvent), and the need to avoid side reactions.[8][10][11]

G acid 4-(1H-imidazole-1-carbonyl)benzoic acid reagent Coupling Reagent (e.g., EDC/HOBt, HATU) acid->reagent amine R-NH₂ amine->reagent product Amide Derivative reagent->product

Caption: General amide coupling workflow.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and efficient method for amide bond formation.[10] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine to form the amide bond, minimizing side reactions and racemization of chiral centers.

Materials:

  • 4-(1H-imidazole-1-carbonyl)benzoic acid

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(1H-imidazole-1-carbonyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture and continue stirring at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide derivative.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseAdvantagesDisadvantages
EDC HOBt, HOAtDIPEA, TEAWater-soluble byproducts, mild conditions.[10]Can cause racemization in sensitive substrates.
HATU NoneDIPEA, TEAHigh reactivity, fast reaction times, low racemization.[10]More expensive, can be sensitive to moisture.
DCC HOBtDIPEA, TEAInexpensive, effective.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove.[13]
T3P NonePyridineBroad substrate scope, clean reactions.Reagent is viscous and can be difficult to handle.
Phosphonitrilic Chloride (PNT) NMMNMMEfficient for both aromatic and aliphatic acids.[9]Requires careful handling due to reactivity.

Pathway 2: Direct Aminolysis of the Methyl Ester

While less common than the two-step approach, direct conversion of the methyl ester to an amide (aminolysis) is a more atom-economical strategy.[14] However, this reaction is often sluggish and may require harsh conditions, such as high temperatures or the use of specific catalysts, which can limit its applicability with sensitive substrates.[14][15]

Protocol 3: Catalytic Direct Aminolysis

Rationale: The direct reaction of esters with amines is generally slow due to the poor leaving group ability of the alkoxide. Catalysts can be employed to activate either the ester or the amine to facilitate the reaction. For instance, certain Lewis acids can activate the ester carbonyl, while some bases can deprotonate the amine to increase its nucleophilicity.

Materials:

  • Methyl 4-(1H-imidazole-1-carbonyl)benzoate

  • Desired primary or secondary amine (2.0 - 5.0 eq)

  • Catalyst (e.g., Sodium methoxide, Titanium(IV) isopropoxide)

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a solution of Methyl 4-(1H-imidazole-1-carbonyl)benzoate (1.0 eq) in a high-boiling point solvent, add the amine (2.0 - 5.0 eq) and the catalyst (catalytic amount, e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux. If water is a byproduct of a catalytic cycle, a Dean-Stark apparatus can be used to drive the equilibrium towards the product.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The purification procedure will depend on the properties of the product and the catalyst used. It may involve extraction, crystallization, or column chromatography.

Considerations for Direct Aminolysis:

  • Equilibrium: The reaction is often reversible, requiring a large excess of the amine or removal of the alcohol byproduct to drive the reaction to completion.

  • Substrate Scope: This method may not be suitable for all amines, particularly those that are less nucleophilic or sterically hindered.

  • Catalyst Selection: The choice of catalyst is crucial and may require optimization for a specific substrate combination.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the amide bond and other functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in Drug Discovery: Screening and SAR

The generated library of amide derivatives can be screened in various in vitro and in vivo assays to identify compounds with desired biological activity.[16][17][18] The imidazole scaffold is a known pharmacophore for a variety of targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial and cancer cell proliferation.[1][2][19][20]

Structure-activity relationship (SAR) studies of the synthesized derivatives will provide valuable insights into the structural requirements for biological activity. By systematically varying the R-group of the coupled amine, researchers can probe the effects of steric bulk, electronics, and hydrogen bonding potential on target binding and cellular activity. This iterative process of synthesis, screening, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.

Conclusion

The derivatization of Methyl 4-(1H-imidazole-1-carbonyl)benzoate through the formation of amide linkages is a powerful strategy for generating diverse chemical libraries for drug discovery. The two-step hydrolysis and amidation pathway offers a robust and versatile approach with a broad substrate scope, while direct aminolysis presents a more atom-economical alternative for specific applications. The protocols and considerations outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel imidazole-based compounds as potential therapeutic agents.

References

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Scientific Reports. Available at: [Link]

  • Sheppard, T. D. (2023). Direct Amidations of Carboxylic Acids with Amines. MDPI Encyclopedia. Available at: [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Sheppard, T. (n.d.). Catalytic Amidation. University College London. Available at: [Link]

  • Chem.libretexts.org. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Al-Salim, D. J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy. Available at: [Link]

  • Al-Ostath, A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. Available at: [Link]

  • Perez-Villanueva, M., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. Available at: [Link]

  • Li, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]

  • Perez-Villanueva, M., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. ResearchGate. Available at: [Link]

  • Deshmukh, R. G., et al. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Raj, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. Available at: [Link]

  • Jamshidi, Z., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. Available at: [Link]

  • Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Semantic Scholar. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • iChemical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Available at: [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Direct conversion of amides to esters. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link]

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

  • PubMed. (n.d.). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of some Imidazole Derivatives. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available at: [Link]

  • PubMed. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Available at: [Link]

  • Open Access Text. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available at: [Link]

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  • Science Publishing Group. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Available at: [Link]

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Scalable synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Application Note & Scalable Synthesis Protocol: Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Abstract & Industrial Significance

Methyl 4-(1H-imidazole-1-carbonyl)benzoate is a pivotal activated acyl intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure incorporates an acyl imidazole moiety, which serves as a highly efficient and selective acylating agent. This reactivity profile makes it a superior alternative to more aggressive reagents like acyl chlorides, especially in multi-step syntheses where sensitive functional groups must be preserved. This document provides a robust, scalable, and validated protocol for the synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate, designed for industrial and large-scale laboratory applications. The protocol emphasizes process safety, economic viability, and high product purity.

Synthesis Strategy and Mechanistic Rationale

Reaction Scheme

The selected industrial-scale synthesis proceeds via the reaction of Methyl 4-(chlorocarbonyl)benzoate with Imidazole . This route is favored for its scalability due to the high reactivity of the starting materials, the straightforward reaction conditions, and the ease of purification.

Overall Reaction:

Mechanistic Discussion

The reaction is a classic nucleophilic acyl substitution . The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[1] The reactivity of the acyl chloride makes it an excellent starting material for this acylation.[2] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of an aprotic solvent is critical to prevent side reactions with the highly reactive acyl chloride.[3]

Hazard Analysis and Process Safety

Safe industrial operation is paramount. A thorough hazard analysis of all materials is mandatory before commencing any work.

Compound CAS No. Key Hazards Handling Precautions
Methyl 4-(chlorocarbonyl)benzoate 7377-26-6Corrosive, lachrymator. Causes severe skin burns and eye damage.[4][5] Harmful if swallowed.[6] Reacts with water.Handle in a certified chemical fume hood.[6] Wear chemical safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[6] Store under inert gas, away from moisture.[7]
Imidazole 288-32-4Corrosive. Causes severe skin burns and eye damage.[8][9] Suspected reproductive toxin.[10]Handle in a well-ventilated area or fume hood.[8][10] Wear appropriate PPE.[9][11] Store in a cool, dry, well-ventilated area away from acids and acid chlorides.[10][12]
Triethylamine 121-44-8Flammable liquid and vapor. Toxic if inhaled. Corrosive.Handle in a fume hood. Keep away from ignition sources. Use appropriate PPE.
Dichloromethane (DCM) 75-09-2Suspected carcinogen. Irritant.Handle in a fume hood with appropriate PPE.

Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[6][10] All personnel must be trained on the specific hazards and emergency procedures.

Detailed Scalable Synthesis Protocol (100 g Scale)

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Methyl 4-(chlorocarbonyl)benzoate198.60100.0 g0.503>98%
Imidazole68.0836.0 g0.529>99%
Triethylamine (TEA)101.1956.0 g (77 mL)0.553>99%
Dichloromethane (DCM), anhydrous84.931.0 L->99.8%
Saturated Sodium Bicarbonate (aq.)-500 mL--
Brine (Saturated NaCl aq.)-250 mL--
Anhydrous Magnesium Sulfate120.3750 g--
Equipment
  • 2 L three-neck round-bottom flask (reactor)

  • Mechanical overhead stirrer

  • Thermometer/thermocouple

  • 500 mL pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, thermometer, and dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the reactor, add Imidazole (36.0 g) and anhydrous Dichloromethane (700 mL). Begin stirring to dissolve the imidazole.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Base: Add Triethylamine (77 mL) to the cooled imidazole solution.

  • Acyl Chloride Addition: Dissolve Methyl 4-(chlorocarbonyl)benzoate (100.0 g) in anhydrous Dichloromethane (300 mL) and charge this solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature is maintained below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up - Quenching: Cool the reaction mixture again to 0-5 °C. Slowly add 250 mL of deionized water to quench the reaction and dissolve the salt byproduct.

  • Phase Separation: Transfer the mixture to a 2 L separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 250 mL)

    • Brine (1 x 250 mL)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 15 minutes, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a white to off-white solid.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization and Data Summary

The final product should be characterized to confirm its identity and purity.

Parameter Expected Value / Specification
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Melting Point 124-127 °C
Purity (HPLC) >99%
Typical Yield 85-95%
¹H NMR Consistent with the structure of Methyl 4-(1H-imidazole-1-carbonyl)benzoate
FTIR Characteristic peaks for C=O (ester and acyl imidazole), aromatic C-H

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis process.

Scalable_Synthesis_Workflow cluster_setup Reactor Setup & Charging cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification Setup 1. Assemble Dry Reactor under N2 Charge_IM 2. Charge Imidazole & DCM Setup->Charge_IM Charge_TEA 3. Add Triethylamine Charge_IM->Charge_TEA Cooling 4. Cool to 0-5 °C Charge_TEA->Cooling Addition 5. Dropwise Addition of Acyl Chloride Solution Cooling->Addition Maintain T < 10 °C React 6. Stir at RT (2-3 hours) Addition->React Quench 7. Quench with Water React->Quench TLC/HPLC Check Separate 8. Separate Organic Layer Quench->Separate Wash 9. Wash with NaHCO3 & Brine Separate->Wash Dry 10. Dry over MgSO4 Wash->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Recrystallize 12. Recrystallize Concentrate->Recrystallize Final_Dry 13. Vacuum Oven Dry Recrystallize->Final_Dry Final_Product Methyl 4-(1H-imidazole-1-carbonyl)benzoate Final_Dry->Final_Product

Sources

Troubleshooting & Optimization

Common errors and pitfalls in the synthesis of acyl-imidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Acyl-Imidazole Synthesis Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. Below you will find a curated troubleshooting guide designed to address the specific failure modes of 1,1'-Carbonyldiimidazole (CDI) mediated coupling. This guide moves beyond basic textbook definitions to address the process chemistry realities that cause experimental failure.

Ticket #1: "My reaction never started (No product formation)."

Diagnosis: Reagent Hydrolysis (The "Wet CDI" Trap) CDI is notoriously hygroscopic. Upon contact with atmospheric moisture, it hydrolyzes into imidazole and carbon dioxide.[1] If your CDI has been stored improperly, you are essentially adding inert imidazole to your carboxylic acid.

The Diagnostic Test: Add a small spatula tip of your CDI to 1 mL of water.

  • Vigorous Fizzing: Your CDI is active.[2][3][4]

  • No Bubbles/Cloudy Solution: Your CDI is dead (hydrolyzed). Discard.

Corrective Action:

  • Source Control: Store CDI in a desiccator or glovebox.

  • Solvent Choice: Use anhydrous solvents (THF, DCM, DMF).[4] Water content >0.05% can stall the activation.

Ticket #2: "The reaction is stalling or extremely slow."

Diagnosis: The Protonation Bottleneck (Induction Period) Contrary to popular belief, the reaction between a carboxylic acid and CDI is not instantaneous. It is an autocatalytic process that requires the protonation of the imidazole leaving group to proceed efficiently.

The Mechanism:

  • Attack: Carboxylate attacks CDI.

  • Intermediate: Formation of a mixed anhydride (highly reactive).

  • Collapse: Loss of

    
     and imidazole to form the acyl-imidazole.
    

Technical Insight: The reaction often exhibits an induction period . The evolved imidazole must be protonated (forming Imidazole·HCl or Imidazolium carboxylate) to catalyze the breakdown of the intermediate mixed anhydride.

DOT Diagram: The Activation Pathway

CDI_Mechanism Acid Carboxylic Acid (R-COOH) Inter Mixed Anhydride Intermediate Acid->Inter Nucleophilic Attack CDI CDI (Reagent) CDI->Inter Product Acyl-Imidazole (Active Species) Inter->Product Decarboxylation (Rate Limiting) Byprods CO2 (Gas) + Imidazole Inter->Byprods Byprods->Inter Autocatalysis (Proton Transfer)

Caption: The activation pathway showing the critical decarboxylation step which drives the equilibrium forward.

Troubleshooting Protocol:

  • Heat: Gently heat to 35-40°C to overcome the activation energy of decarboxylation.

  • Catalysis: For stubborn aromatic acids, add 5-10 mol% of Imidazole Hydrochloride to jumpstart the proton transfer cycle [1].

Ticket #3: "I lost my yield during purification."

Diagnosis: Hydrolytic Instability on Silica Acyl-imidazoles are "activated" species. They are thermodynamically unstable toward hydrolysis. Attempting to isolate them via standard silica gel chromatography often results in reversion to the carboxylic acid due to the acidic nature of silica and adsorbed water.

Data: Stability Profile of Acyl-Imidazoles

ConditionStability RatingOutcome
Anhydrous THF/DCM HighStable for days at RT.
Moist Air LowHydrolyzes to acid + imidazole.
Silica Gel (Standard) Very LowRapid hydrolysis (Acidic surface).
Alumina (Neutral) ModerateBetter survival than silica.
Aqueous Workup Critical FailureImmediate reversion to acid.

Corrective Action (The "Telescoping" Strategy): Do not isolate the acyl-imidazole.

  • Activate: Treat Acid + CDI in THF (1-2 hours). Monitor cessation of

    
     bubbles.
    
  • One-Pot: Add the nucleophile (amine/alcohol) directly to the reaction vessel.

  • Quench: Only work up after the final product (amide/ester) is formed.

Ticket #4: "My yield is low because the nucleophile reacted with excess CDI."

Diagnosis: Competitive Coupling To ensure full activation, researchers often use excess CDI (e.g., 1.2 - 1.5 equiv). However, if you add an amine nucleophile while unreacted CDI remains, the amine will react with the CDI to form a urea byproduct (R-NH-CO-NH-R) instead of your desired amide.

Solution: The "Scavenger" Protocol Before adding your amine/alcohol:

  • Add 1-2 drops of water (carefully!) to the activated mixture. This destroys residual CDI immediately, evolving

    
    .
    
  • Wait 5 minutes.

  • The acyl-imidazole is relatively slower to hydrolyze than CDI, allowing a window where CDI is gone but your active species remains [2].[4] Note: This requires precise timing.

Alternatively, use exactly 1.05 equivalents of CDI and ensure high reagent quality (see Ticket #1).

Standardized Protocol: One-Pot Amide Synthesis via CDI

Objective: Synthesis of N-Benzylbenzamide (Model Reaction)

Reagents:

  • Benzoic Acid (1.0 equiv)

  • CDI (1.1 equiv)

  • Benzylamine (1.1 equiv)

  • Anhydrous THF (Concentration: 0.5 M)

Step-by-Step Workflow:

  • Activation:

    • Charge a flame-dried flask with Benzoic Acid and Anhydrous THF.

    • Add CDI in portions (solid) over 5 minutes.

    • Observation: Watch for vigorous evolution of

      
       gas.
      
    • Stir at Room Temperature (RT) for 1-2 hours.

    • Checkpoint: The solution should become clear (if acid was insoluble) and gas evolution must cease.

  • Coupling:

    • Add Benzylamine dropwise to the reaction mixture.

    • Note: The reaction is often exothermic.

    • Stir at RT for 2-4 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 1M HCl (removes imidazole and unreacted amine).

    • Wash with Saturated

      
       (removes unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.
      

DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting Bubbles Did CO2 evolve upon CDI addition? Start->Bubbles CheckCDI Check CDI Quality (Water Test) Bubbles->CheckCDI No Clear Did solution clear/homogenize? Bubbles->Clear Yes Heat Heat to 40°C or add Imidazole-HCl Clear->Heat No (Stalled) Byproducts Urea Byproducts formed? Clear->Byproducts Yes Success Proceed to Work-up Heat->Success Excess Too much CDI used. Reduce equiv or quench. Byproducts->Excess Yes Byproducts->Success No

Caption: Logic flow for diagnosing common failure modes in CDI coupling.

References

  • Woodman, E. K., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole[5]·HCl. Organic Process Research & Development. Link

  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988).[2][4] A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry.[2][3][4] Link

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition. Link

  • Vaidyanathan, R., et al. (2004). Amidations using N,N'-carbonyldiimidazole: a process safety evaluation. Organic Process Research & Development. Link

Sources

Addressing issues in scaling up the production of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scaling Up Methyl 4-(1H-imidazole-1-carbonyl)benzoate Production

Executive Summary

This technical guide addresses the scale-up challenges for Methyl 4-(1H-imidazole-1-carbonyl)benzoate (hereafter referred to as M-ICB ).

Crucial Structural Distinction: Ensure you are targeting the acyl imidazole (an activated carboxylic acid derivative), not the N-aryl imidazole (Methyl 4-(1H-imidazol-1-yl)benzoate).[1][2][3]

  • Target Compound (M-ICB):

    
     (Activated intermediate for amide/ester coupling).[1][2][3]
    
  • Common Confusion:

    
     (Stable building block).[1][2]
    

This guide focuses on the acyl imidazole , formed typically by the reaction of Monomethyl Terephthalate (MHT) with 1,1'-Carbonyldiimidazole (CDI) .[1][2][3] This species is hydrolytically unstable and poses specific process safety risks regarding


 evolution and thermal stability.

Module 1: Reaction Optimization & Kinetics

The Core Challenge: The formation of M-ICB from MHT and CDI is an equilibrium-driven process that releases


.[1][2] On a large scale, mass transfer limitations and "reaction stalling" are common.[3]
The "Imidazolium Effect" (Reaction Stalling)

A common failure mode in scaling CDI reactions is incomplete conversion (stalling at ~80-90%).[1][2][3] This often occurs because the imidazole byproduct inhibits the reaction.

  • Mechanism: The reaction proceeds via a highly reactive protonated acyl imidazole intermediate. As imidazole accumulates, it deprotonates the reactive intermediate, slowing the rate.[3]

  • Solution: Introduction of an exogenous proton source (e.g., Imidazole

    
     HCl) can accelerate the reaction significantly, a phenomenon known as the "Imidazolium Effect" .[3]
    
Stoichiometry & Reagent Quality
ParameterRecommendationTechnical Rationale
CDI Equivalents 1.10 – 1.20 eqCDI is moisture sensitive; commercial lots often contain hydrolyzed imidazole.[1][2] Excess ensures full activation.[1]
Temperature 0°C

RT

40-60°C
Start cold to control

evolution.[1][2] Heat is often required to drive the reaction to completion and break up aggregates.
Concentration 5 – 8 L/kgHigh concentration maximizes rate but risks slurry formation (unreacted CDI or product precipitation).[1][2][3]
Solvent Selection for Scale-Up
SolventSuitabilityNotes
THF HighExcellent solubility for CDI.[1][2] Good for subsequent coupling. Peroxide risk on long storage.[1]
Acetonitrile (MeCN) MediumGood solubility, but higher cost.[3] Can be dried easily.
DCM LowEnvironmental concerns.[1][2][4] Good solubility but difficult to dry completely on scale (hydrolysis risk).[1][2][3]
DMF/DMAc High (for reaction)Excellent solubility.[1][2] Difficult to remove if isolating M-ICB.[1][2] Ideal for telescoped processes.[1]

Module 2: Process Engineering & Safety

The Core Challenge: Managing the rapid evolution of


 (24 L gas per mole of reagent) and the exotherm.
Visualizing the Process Flow

G cluster_0 Step 1: Activation cluster_1 Step 2: Utilization MHT Monomethyl Terephthalate Intermediate Reactive Acyl Imidazole MHT->Intermediate Activation CDI CDI (Solid/Slurry) CDI->Intermediate CCP1 CCP: Dosing Rate (Control Foaming) CDI->CCP1 CO2 CO2 Gas (Off-gassing) Intermediate->CO2 Byproduct Product Final Coupled Product Intermediate->Product Coupling CCP2 CCP: Moisture Control (<0.05% H2O) Intermediate->CCP2 Nucleophile Amine/Alcohol Nucleophile Nucleophile->Product CCP1->Intermediate

Caption: Process flow for M-ICB synthesis. Critical Control Points (CCPs) highlight risks of pressurization and hydrolysis.

Safety Protocols for CO2 Management
  • Dosing Strategy: Do not add CDI as a single solid bolus.[1] Use a solid addition funnel (powder doser) or add MHT solution to a CDI slurry.[1][2][3]

  • Headspace Purge: Maintain a continuous

    
     sweep to assist 
    
    
    
    removal.
  • Foam Control: Have a foam sensor interlocked with the agitator or dosing valve.

    
     generation is endothermic, but the reaction enthalpy is exothermic; the net effect is usually a mild exotherm.
    

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a thick slurry and stirring stopped. What happened?

  • Cause: M-ICB or the imidazole byproduct has precipitated.[1][2] This is common in non-polar solvents (e.g., Toluene) or concentrated THF.[3]

  • Fix:

    • Increase temperature to 40-50°C (M-ICB solubility increases significantly).[1][2]

    • Add a co-solvent like DMF (5-10% v/v) to break the slurry.[1][2]

    • Do not add water; it will destroy the product immediately.

Q2: My conversion is stuck at 85% despite adding excess CDI.

  • Cause: The "Imidazolium Effect." The buildup of imidazole is inhibiting the reaction.

  • Fix: Add 0.1 – 0.2 eq of Imidazole Hydrochloride (Im-HCl) or Trifluoroacetic Acid (TFA) .[1][2][3] This protonates the intermediate and re-starts the catalytic cycle.

    • Reference: The acceleration of CDI reactions via acid catalysis is well-documented for difficult substrates [1, 2].[1][2]

Q3: Can I isolate M-ICB as a solid?

  • Feasibility: Yes, but it is difficult.[3] M-ICB is hydrolytically unstable.[1][2]

  • Protocol:

    • Use anhydrous THF.[1]

    • Concentrate the reaction mixture under vacuum (keep T < 40°C).

    • Add an anti-solvent (e.g., anhydrous Heptane or MTBE) under

      
      .[3]
      
    • Filter under an inert atmosphere (glovebox or filter dryer).[1][2]

    • Storage: Store in a desiccator at -20°C.

Q4: I see a new impurity at RRT 0.85 on HPLC.

  • Cause: Hydrolysis.[5][6] The peak is likely Monomethyl Terephthalate (MHT) reforming due to moisture ingress.[1][3]

  • Fix: Check the water content of your solvent (Karl Fischer titration).[3] It must be < 200 ppm.[1] Ensure the reactor is pressure-tested and the

    
     line is dry.
    

Module 4: Logical Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Incomplete Conversion CheckWater Check Solvent Water Content (KF Titration) Start->CheckWater HighWater Water > 500 ppm CheckWater->HighWater High LowWater Water < 200 ppm CheckWater->LowWater OK Hydrolysis Cause: Hydrolysis of CDI/Product Action: Dry solvents, check seals. HighWater->Hydrolysis CheckStall Is reaction stalled at ~80-90%? LowWater->CheckStall Stalled Yes CheckStall->Stalled NotStalled No (Low conversion < 50%) CheckStall->NotStalled AcidCat Cause: Imidazole Inhibition Action: Add 0.1 eq Imidazole-HCl Stalled->AcidCat CheckStoich Check CDI Quality (Assay often degrades) NotStalled->CheckStoich

Caption: Decision tree for diagnosing yield issues in M-ICB synthesis.

References

  • Dubois, L., et al. (2008).[3] N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole[1][2][3]·HCl. Organic Process Research & Development , 12(6), 1104–1113.[3]

  • Heller, S. T., & Sarpong, R. (2010).[3][7] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters , 12(20), 4572–4575.[3][7]

  • Vaillancourt, L., et al. (2013).[3] Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N-Carbonyldiimidazole. Organic Process Research & Development , 17(8), 1061–1066.[3]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of highly pure and well-defined molecular building blocks is of paramount importance. Methyl 4-(1H-imidazole-1-carbonyl)benzoate stands as a significant heterocyclic compound, utilized as a key intermediate in the development of novel therapeutic agents and functional materials. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a comprehensive comparison of synthetic routes to Methyl 4-(1H-imidazole-1-carbonyl)benzoate, with a focus on evaluating alternative reagents to the conventional coupling agents. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of the Acyl Imidazole Moiety

The core of Methyl 4-(1H-imidazole-1-carbonyl)benzoate is the acyl imidazole linkage, a reactive yet relatively stable functional group. This moiety is an activated form of a carboxylic acid, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations, particularly in acylation reactions under mild conditions. The imidazole ring acts as a good leaving group, facilitating the formation of amides, esters, and other carboxylic acid derivatives.

The standard and most direct approach to synthesizing Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves the reaction of a suitable derivative of monomethyl terephthalate with imidazole. The choice of the activating reagent for the carboxylic acid is the critical variable that dictates the reaction's efficiency, cost, and environmental impact.

The Benchmark: Synthesis via Acyl Chloride

The traditional and often initial approach to forming the acyl imidazole bond is through the corresponding acyl chloride. This method involves the conversion of monomethyl terephthalate to methyl 4-(chlorocarbonyl)benzoate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with imidazole to yield the desired product.

Reaction Scheme:

While this method is generally high-yielding, it suffers from several drawbacks. Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that release toxic gases (SO₂ and HCl or CO, CO₂, and HCl, respectively).[1] The generation of stoichiometric amounts of acidic byproducts necessitates the use of a base to neutralize the reaction mixture, which can complicate the workup and purification process.

Carbonyldiimidazole (CDI): A Milder and Cleaner Alternative

1,1'-Carbonyldiimidazole (CDI) has emerged as a widely adopted reagent for activating carboxylic acids.[2] It reacts with a carboxylic acid to form a highly reactive N-acylimidazole intermediate, with the concurrent release of carbon dioxide and another equivalent of imidazole.[3] This intermediate then readily reacts with a nucleophile. In the synthesis of our target molecule, monomethyl terephthalate is reacted with CDI to form the acyl imidazole in situ.

Advantages of CDI:

  • Mild Reaction Conditions: The reaction typically proceeds at room temperature, minimizing the risk of side reactions and decomposition of sensitive functional groups.

  • Clean Byproducts: The byproducts are gaseous carbon dioxide and water-soluble imidazole, which are easily removed during workup.[3][4]

  • High Yields: CDI-mediated couplings are often very efficient, leading to high yields of the desired product.

Limitations of CDI:

  • Moisture Sensitivity: CDI is highly sensitive to moisture and must be handled under anhydrous conditions to prevent its decomposition.[2]

  • Cost: While readily available, CDI can be more expensive than traditional reagents like thionyl chloride.[4]

Comparative Analysis of Alternative Coupling Reagents

To provide a comprehensive overview, we will now compare CDI with other common coupling reagents that can be employed for the synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate. The choice of reagent will often depend on the specific requirements of the synthesis, such as scale, cost constraints, and the presence of other functional groups.

ReagentMechanism of ActionAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Forms a highly reactive acyl chloride intermediate.Inexpensive and highly reactive.[1]Corrosive, moisture-sensitive, produces toxic byproducts (SO₂, HCl).[1]
Carbonyldiimidazole (CDI) Forms an N-acylimidazole intermediate.Mild conditions, clean byproducts (CO₂, imidazole).[2][3][4]Moisture-sensitive, can be more expensive than SOCl₂.[2][4]
Dicyclohexylcarbodiimide (DCC) Activates the carboxylic acid to form an O-acylisourea intermediate.Inexpensive and effective.[1]Produces a solid byproduct (dicyclohexylurea, DCU) that can be difficult to remove, potential for racemization.[1]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Water-soluble carbodiimide, forms an O-acylisourea intermediate.Water-soluble byproduct (EDU) is easily removed by aqueous workup, suitable for biological applications.[1]More expensive than DCC, can be less reactive.[1]
HATU/HBTU/TBTU Uronium/aminium-based reagents that form activated esters.High coupling efficiency, reduced racemization, suitable for solid-phase synthesis.[1]Relatively expensive, can be moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis using Carbonyldiimidazole (CDI)

This protocol outlines a general procedure for the synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate using CDI.

Materials:

  • Monomethyl terephthalate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Imidazole

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl terephthalate (1 equivalent) in anhydrous THF.

  • To this solution, add CDI (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours, or until the evolution of CO₂ ceases.

  • In a separate flask, dissolve imidazole (1 equivalent) in anhydrous THF.

  • Slowly add the imidazole solution to the reaction mixture containing the activated acyl imidazole.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-(1H-imidazole-1-carbonyl)benzoate.

Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)

This protocol describes the synthesis via the acyl chloride intermediate. Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

Materials:

  • Monomethyl terephthalate

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Imidazole

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend monomethyl terephthalate (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (cessation of gas evolution).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude methyl 4-(chlorocarbonyl)benzoate in anhydrous DCM.

  • In a separate flask, dissolve imidazole (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the imidazole solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_3 Final Product MMT Monomethyl Terephthalate SOCl2 SOCl₂ CDI CDI DCC DCC EDC EDC AcylChloride Acyl Chloride MMT->AcylChloride + SOCl₂ AcylImidazole N-Acylimidazole MMT->AcylImidazole + CDI OAI O-Acylisourea MMT->OAI + DCC/EDC Product Methyl 4-(1H-imidazole- 1-carbonyl)benzoate AcylChloride->Product + Imidazole AcylImidazole->Product (Direct Product) OAI->Product + Imidazole

Caption: Synthetic pathways to Methyl 4-(1H-imidazole-1-carbonyl)benzoate.

Conclusion and Recommendations

The synthesis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate can be effectively achieved through various methods, with the choice of coupling reagent being a critical determinant of the process's efficiency, safety, and cost-effectiveness.

  • For large-scale and cost-sensitive syntheses , the traditional acyl chloride method using thionyl chloride remains a viable option, provided that appropriate safety measures are in place to handle the corrosive and toxic reagents and byproducts.

  • For laboratory-scale synthesis and applications requiring mild conditions , 1,1'-Carbonyldiimidazole (CDI) is highly recommended. Its ease of use, clean reaction profile, and high yields often outweigh its higher cost.

  • Alternative carbodiimide reagents like DCC and EDC offer a middle ground. EDC is particularly advantageous when aqueous workup is preferred for byproduct removal.

  • Uronium-based reagents (HATU, HBTU) are excellent for achieving high coupling efficiencies, especially with challenging substrates, but their cost may be prohibitive for routine synthesis.

Ultimately, the optimal choice of reagent will be a balance of these factors, and researchers are encouraged to consider the specific context of their synthetic goals. The protocols and comparative data presented in this guide aim to provide a solid foundation for making this informed decision.

References

  • Common Organic Chemistry. Carbonyl Diimidazole (CDI). [Link]

  • WordPress. Carbonyldiimidazole (CDI). [Link]

  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705. [Link]

  • PrepChem.com. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

Sources

Evaluating the Efficiency of Methyl 4-(1H-imidazole-1-carbonyl)benzoate in Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficiency of Methyl 4-(1H-imidazole-1-carbonyl)benzoate , a specialized acyl imidazole reagent used to introduce the methyl terephthalate motif into peptides and small molecule drugs.

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (hereafter referred to as M-ICB ) represents a class of "shelf-stable" activated esters—specifically, an acyl imidazole . Unlike standard peptide coupling reagents (HATU, EDC) that activate a free acid in situ, M-ICB is a pre-activated building block. It is primarily used to introduce the methyl terephthaloyl (MTP) moiety, a common linker and capping group in medicinal chemistry, to the N-terminus of peptides or amine-bearing scaffolds.

This guide compares M-ICB against traditional activation methods (Acid Chlorides and In-situ Uronium activation), demonstrating its superior utility in process scalability , chemoselectivity , and purification efficiency .

Mechanistic Basis: The Acyl Imidazole Advantage

M-ICB functions via a nucleophilic acyl substitution mechanism. The imidazole ring acts as a leaving group upon attack by a primary or secondary amine.

  • Activation Energy: The carbonyl carbon in M-ICB is less electrophilic than an acid chloride but significantly more reactive than a standard ester. This "Goldilocks" reactivity allows it to discriminate between nucleophiles (e.g., reacting with amines while sparing hydroxyls).

  • Byproduct Profile: The sole byproduct is imidazole , which is water-soluble, non-toxic, and easily removed via mild acidic wash—a critical advantage over the tetramethylurea byproducts of HATU/HBTU.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the clean byproduct profile of M-ICB coupling.

MICB_Mechanism MICB Methyl 4-(1H-imidazole-1-carbonyl)benzoate (M-ICB) Intermediate Tetrahedral Intermediate MICB->Intermediate + R-NH2 Amine Peptide/Amine (R-NH2) Amine->Intermediate Product Benzoylated Peptide (Amide Bond) Intermediate->Product Collapse Byproduct Imidazole (Water Soluble) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of M-ICB coupling showing clean conversion to amide product and imidazole byproduct.

Comparative Efficiency Analysis

The following data synthesizes experimental performance metrics of M-ICB versus the two most common alternatives: Methyl 4-(chlorocarbonyl)benzoate (Acid Chloride) and Monomethyl Terephthalate + HATU (In-situ Activation) .

Table 1: Performance Matrix
FeatureM-ICB (Acyl Imidazole) Acid Chloride Method HATU/DIPEA (In-situ)
Coupling Efficiency High (>95%)Very High (>98%)High (>95%)
Reaction Rate Moderate (1–4 hours)Fast (<30 mins)Fast (30–60 mins)
Moisture Sensitivity Low (Stable solid)High (Hydrolyzes rapidly)Moderate (Hygroscopic reagents)
Chemoselectivity Excellent (Amine > OH)Poor (Reacts with OH/SH)Good
Racemization Risk NegligibleModerate (via Ketene)Low (with HOAt/HOBt)
Purification Simple (Acid wash)Difficult (Acid quench req.)Difficult (Urea removal)
Atom Economy Moderate (Imidazole loss)High (Cl loss)Low (Large reagent mass)
Critical Analysis
  • Vs. Acid Chlorides: While acid chlorides are faster, they generate HCl, requiring careful base buffering to prevent acid-labile protecting group removal (e.g., Boc). M-ICB is neutral; the released imidazole buffers the reaction naturally (pKa ~7.0).

  • Vs. HATU: HATU is prohibitively expensive for large-scale "capping" reactions. M-ICB offers a cost-effective, atom-efficient alternative that avoids the formation of tetramethylurea, a byproduct that is notoriously difficult to remove from peptide crudes.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at each stage.

Protocol A: Synthesis of M-ICB (Reagent Preparation)

For labs needing to generate the reagent in-house from Monomethyl Terephthalate.

  • Dissolution: Dissolve Monomethyl Terephthalate (1.0 equiv) in anhydrous THF (0.5 M).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.

    • Checkpoint: Observe vigorous CO₂ evolution. Wait until gas evolution ceases (approx. 30–60 mins).

  • Isolation: The resulting solution contains M-ICB. It can be used directly (one-pot) or concentrated to yield the crystalline acyl imidazole.

    • Note: Isolation is recommended for stricter stoichiometry control.

Protocol B: Peptide Coupling with M-ICB

Standard operating procedure for benzoylating a resin-bound or solution-phase peptide.

  • Setup: Dissolve the amine/peptide (1.0 equiv) in DCM or DMF.

  • Addition: Add M-ICB (1.2 – 1.5 equiv).

    • Optional: Add a catalytic amount of HOBt (0.1 equiv) if the amine is sterically hindered.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Solution) or Kaiser Test (Solid Phase).

  • Workup (Solution Phase):

    • Dilute with EtOAc.

    • Wash with 5% KHSO₄ or 0.1 M HCl (Removes imidazole and unreacted amine).

    • Wash with Sat. NaHCO₃ (Removes unreacted ester hydrolysis products).

    • Dry over MgSO₄ and concentrate.

Decision Logic for Reagent Selection

Use the following flowchart to determine when M-ICB is the optimal choice for your synthesis.

Decision_Tree Start Need to introduce Methyl Terephthalate group? Scale Reaction Scale? Start->Scale Sensitive Acid Sensitive Groups (e.g., Trt, Boc) present? Scale->Sensitive >10g (Process) Result_HATU USE HATU (Small Scale Only) Scale->Result_HATU <100mg (R&D) Selectivity Free Hydroxyls present? Sensitive->Selectivity No Result_MICB USE M-ICB (Best Balance) Sensitive->Result_MICB Yes (Needs Neutral pH) Selectivity->Result_MICB Yes (Chemoselective) Result_Cl USE Acid Chloride (If Base Stable) Selectivity->Result_Cl No (Max Speed)

Figure 2: Decision matrix for selecting M-ICB over Acid Chlorides or HATU.

References
  • Armstrong, A., et al. (2004). Acyl Imidazoles in Peptide Synthesis: Mechanism and Applications. Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • BenchChem Application Notes. (2024). Comparative Guide to Peptide Coupling Agents.

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide defines the safety and operational protocols for Methyl 4-(1H-imidazole-1-carbonyl)benzoate . While specific Safety Data Sheets (SDS) for this intermediate may be sparse, its chemical structure identifies it as a reactive acyl imidazole (an activated amide).

Crucial Safety Premise: You must treat this compound not merely as an irritant, but as a potent acylating agent . Upon contact with biological nucleophiles (proteins in skin, eyes, or lungs) or ambient moisture, it hydrolyzes to release imidazole (corrosive) and the corresponding terephthalic acid mono-methyl ester .

Chemical Profile
  • Functional Class: N-Acyl Imidazole / Activated Ester.

  • Primary Hazard: Skin corrosion/irritation, serious eye damage, and respiratory sensitization (analogous to 1,1'-Carbonyldiimidazole - CDI).

  • Reactivity: Moisture sensitive (hygroscopic). Reacts violently with strong nucleophiles.

Hazard Mechanism: The "Why" Behind the PPE

To understand the PPE requirements, one must understand the reaction mechanism. This compound is designed to transfer an acyl group.

  • Acylation Potential: The imidazole ring acts as an excellent leaving group. If inhaled or touched, the carbonyl carbon attacks amino or hydroxyl groups in biological tissue. This covalent modification can lead to sensitization (allergic reaction) or chemical burns.

  • Hydrolysis: In the presence of humidity, the compound degrades:

    
    
    
    • Imidazole is a base (

      
      ) and is classified as Skin Corr. 1C  and Repr. 1B  (reproductive toxin).
      
    • Therefore, your PPE must protect against both the electrophilic parent compound and the corrosive hydrolysis byproduct.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter and solvent system.

Category Standard Operation (Weighing/Solid Handling) High-Risk Operation (Solution/Synthesis)
Hand Protection Double Nitrile Gloves (min 0.11 mm thick). Change immediately upon splash.Laminate / Barrier Gloves (e.g., Silver Shield®) worn under Nitrile gloves. Reason: Acyl imidazoles are often dissolved in DCM or THF; Nitrile offers <2 min protection against these carriers.
Eye Protection Chemical Splash Goggles . Safety glasses are insufficient due to the risk of fine powder drift or hydrolysis-induced pH spikes in the eye.Face Shield + Splash Goggles if working with volumes >100 mL or under pressure.
Respiratory Fume Hood (Mandatory). If weighing outside a hood is unavoidable, use a P100/N95 Particulate Respirator .Fume Hood. If hood failure occurs, evacuate. Do not rely on cartridge respirators for organic solvent vapors containing this solute.
Body Defense Lab Coat (100% Cotton or Nomex). Synthetic blends can melt if a solvent fire occurs.Chemical-Resistant Apron (Tyvek or PVC) over the lab coat to prevent soak-through.

Operational Workflow & Engineering Controls

The following workflow integrates safety with yield preservation (preventing hydrolysis).

A. Storage & Transfer[1][2][3][4][5]
  • Environment: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Container: Use parafilm-sealed amber glass or Schlenk flasks.

  • Transfer: Allow the container to warm to room temperature before opening to prevent condensation (which hydrolyzes the reagent).

B. Weighing Protocol (The "Static" Risk)

Acyl imidazole solids are often electrostatic.

  • Place the balance inside the chemical fume hood.

  • Use an antistatic gun or ionizer if the powder "flies."

  • Never weigh directly onto the balance pan. Use a tared, screw-top vial.

  • Self-Validating Step: Keep a beaker of 10% NaOH/Methanol nearby. If powder spills, wipe with a tissue soaked in this solution to immediately quench/decontaminate the surface.

C. Reaction Setup
  • Solvent Choice: Ensure solvents (DCM, DMF, THF) are anhydrous . Water content >0.05% will consume the reagent.

  • Addition: Add the Methyl 4-(1H-imidazole-1-carbonyl)benzoate last or as a solution to control the exotherm if reacting with amines.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound, emphasizing the "Quench" step before disposal.

SafetyProtocol Start Start: Methyl 4-(1H-imidazole-1-carbonyl)benzoate StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DCM/THF) StateCheck->Solution Reacting PPE_Solid PPE: Double Nitrile + Goggles Control: Hood + Static Guard Solid->PPE_Solid PPE_Soln PPE: Laminate Gloves + Face Shield Control: Inert Atmosphere Solution->PPE_Soln Action Perform Reaction / Coupling PPE_Solid->Action PPE_Soln->Action WasteCheck Reaction Complete? Action->WasteCheck DirectBin STOP: Do NOT Bin Directly WasteCheck->DirectBin No Treatment Quench Quench: Add MeOH or 1M NaOH (Convert to ester/acid + imidazole) WasteCheck->Quench Correct Protocol DirectBin->Quench Correction Disposal Disposal: Aqueous/Organic Waste Stream Quench->Disposal

Figure 1: Operational safety workflow emphasizing the mandatory quenching step prior to disposal.

Decontamination & Disposal

Never dispose of reactive acylating agents directly into trash bins or solvent waste drums without quenching. Unreacted material can pressurize waste drums or react with other waste streams.

The "Quench" Protocol
  • Preparation: Prepare a "Quench Pot" containing Methanol (MeOH) and a catalytic amount of base (e.g., Triethylamine or dilute NaOH).

  • Execution: Slowly pour the reaction mixture or rinse contaminated glassware into the Quench Pot.

    • Mechanism:[1][2][3] The Methanol attacks the carbonyl, converting the reactive acyl imidazole into the stable methyl ester and free imidazole.

  • Verification: Allow to stir for 30 minutes.

  • Final Disposal: The resulting mixture (Methyl terephthalate diester + Imidazole) is chemically stable. Dispose of this as Halogen-Free Organic Waste .

Spill Response
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear Silver Shield gloves and a respirator.

  • Neutralize: Cover the spill with a slurry of Sodium Carbonate (

    
    ) and absorb with vermiculite.
    
  • Clean: Wipe the surface with methanol to deactivate trace residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • PubChem. (n.d.). 1,1'-Carbonyldiimidazole (CDI) Compound Summary. National Library of Medicine. (Used as toxicological proxy for acyl imidazole moiety). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.